

# Spectroscopic data for Cyclooctanecarbaldehyde hydrate (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: Cyclooctanecarbaldehyde hydrate

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## Spectroscopic Data for Cyclooctanecarbaldehyde Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclooctanecarbaldehyde and its hydrate form. Due to the limited availability of direct experimental data for **cyclooctanecarbaldehyde hydrate**, this guide combines known data for the parent aldehyde with established principles of aldehyde hydrate characterization to offer a predictive analysis. This document is intended to serve as a valuable resource for researchers in fields such as synthetic chemistry, materials science, and drug development.

## Introduction to Cyclooctanecarbaldehyde and its Hydrate

Cyclooctanecarbaldehyde is an organic compound with the chemical formula  $C_9H_{16}O$ .<sup>[1]</sup> Like many aldehydes, it can exist in equilibrium with its hydrate form, **cyclooctanecarbaldehyde hydrate** (1,1-cyclooctylmethanediol), in the presence of water. This equilibrium is a critical consideration in both the synthesis and application of this compound, as the two forms exhibit

distinct physical and chemical properties. Spectroscopic analysis is the primary method for identifying and quantifying the aldehyde and its hydrate in a given sample.

## Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for cyclooctanecarbaldehyde and its hydrate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The key differences between the NMR spectra of an aldehyde and its hydrate are the disappearance of the aldehydic proton signal and the appearance of signals corresponding to the geminal diol.<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup>

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
Cyclooctanecarbaldehyde	9.6-9.8	Triplet	Aldehydic proton (-CHO)
2.3-2.5	Multiplet	Methine proton adjacent to CHO	Methine proton of gem-diol (-CH(OH) <sub>2</sub> )
1.3-1.9	Multiplet	Cyclooctyl ring protons	
Cyclooctanecarbaldehyde Hydrate (Predicted)	~5.0	Triplet	
~2.0	Multiplet	Methine proton adjacent to CH(OH) <sub>2</sub>	Hydroxyl protons (-OH)
1.3-1.9	Multiplet	Cyclooctyl ring protons	
Broad singlet	Singlet		

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Cyclooctanecarbaldehyde	~205	Carbonyl carbon (C=O)
~50	Methine carbon adjacent to CHO	
25-30	Cyclooctyl ring carbons	
Cyclooctanecarbaldehyde Hydrate (Predicted)	~90	Gem-diol carbon (-C(OH) <sub>2</sub> )
~45	Methine carbon adjacent to C(OH) <sub>2</sub>	
25-30	Cyclooctyl ring carbons	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most significant change upon hydration of an aldehyde is the disappearance of the strong carbonyl (C=O) stretching vibration and the appearance of a broad O-H stretching band.<sup>[6][7][8]</sup>

Table 3: IR Spectroscopic Data

Compound	Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Cyclooctanecarbaldehyde	~2920, ~2850	Strong	C-H stretching (alkyl)
	~2720	Medium	C-H stretching (aldehydic)
	~1730	Strong	C=O stretching (carbonyl)
Cyclooctanecarbaldehyde Hydrate (Predicted)	3200-3600	Strong, Broad	O-H stretching (hydroxyl)
	~2920, ~2850	Strong	C-H stretching (alkyl)
	1000-1200	Strong	C-O stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While electron ionization (EI) mass spectrometry of the hydrate is unlikely due to its instability in the gas phase, the aldehyde itself will produce a characteristic spectrum.

Table 4: Mass Spectrometry Data for Cyclooctanecarbaldehyde

m/z	Relative Intensity	Assignment
140	Moderate	Molecular ion [M] <sup>+</sup>
111	Strong	[M-CHO] <sup>+</sup>
83	Strong	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
55	Very Strong	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ ). For the hydrate,  $\text{D}_2\text{O}$  is the solvent of choice to observe the equilibrium.
- **Instrumentation:** Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard pulse sequences. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

- **Sample Preparation:**
  - **Neat Liquid:** Place a drop of the neat liquid sample between two KBr or NaCl plates.
  - **Solution:** Dissolve the sample in a suitable solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CHCl}_3$ ) and place it in a solution cell.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the empty sample holder or the solvent should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

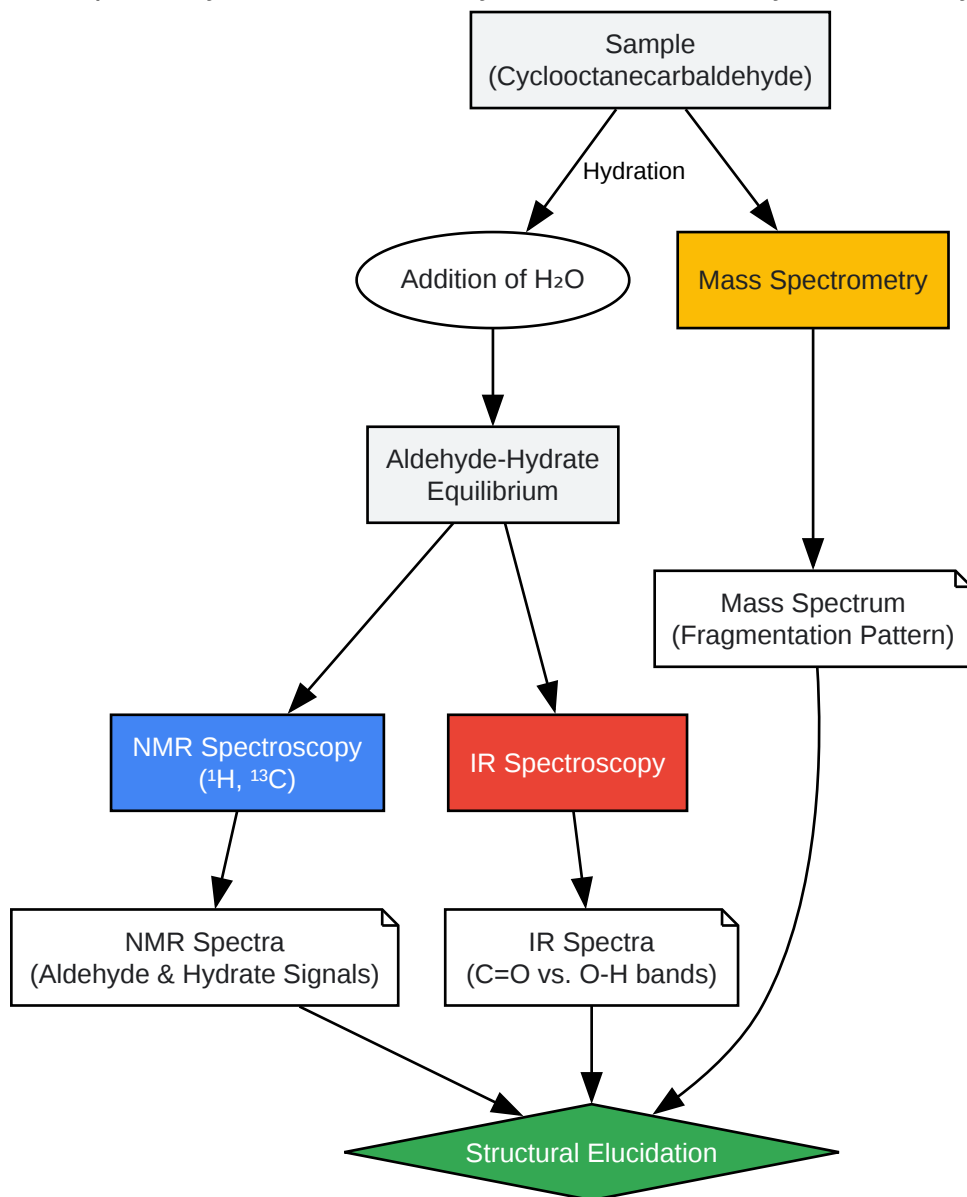
## Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Use electron ionization (EI) at 70 eV.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of cyclooctanecarbaldehyde and its hydrate.

## Spectroscopic Analysis Workflow for Cyclooctanecarbaldehyde and its Hydrate



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Caption: Workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of cyclooctanecarbaldehyde and its hydrate. For definitive characterization of the hydrate, further experimental work is recommended.



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